molecular formula C23H23ClN2O4S B3658717 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B3658717
M. Wt: 459.0 g/mol
InChI Key: JPEUQFLIEUEMMQ-UHFFFAOYSA-N
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Description

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxybenzenesulfonamido group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorophenylamine, methoxybenzenesulfonyl chloride, and dimethylphenylamine. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler compound with a similar acetamide structure.

    Sulfanilamide: Contains a sulfonamide group similar to the methoxybenzenesulfonamido group in the target compound.

    Chlorophenylamine: Shares the chlorophenyl group with the target compound.

Uniqueness

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-16-12-17(2)14-19(13-16)25-23(27)15-26(20-6-4-18(24)5-7-20)31(28,29)22-10-8-21(30-3)9-11-22/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEUQFLIEUEMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

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